Cas no 1343969-04-9 (2-(azidomethyl)-1-ethyl-1H-imidazole)

2-(azidomethyl)-1-ethyl-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 1-Ethyl-2-(azidomethyl)-1H-imidazole
- 2-(azidomethyl)-1-ethyl-1H-imidazole
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- MDL: MFCD16863164
- Inchi: 1S/C6H9N5/c1-2-11-4-3-8-6(11)5-9-10-7/h3-4H,2,5H2,1H3
- InChI Key: UUCHXGLZTLDOLG-UHFFFAOYSA-N
- SMILES: N1(C=CN=C1CN=[N+]=[N-])CC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 162
- XLogP3: 1.2
- Topological Polar Surface Area: 32.2
2-(azidomethyl)-1-ethyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-274785-0.05g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
Enamine | EN300-274785-0.1g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-274785-1.0g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
Enamine | EN300-274785-5.0g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Enamine | EN300-274785-10.0g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 95.0% | 10.0g |
$3007.0 | 2025-03-20 | |
Enamine | EN300-274785-1g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 1g |
$699.0 | 2023-09-10 | ||
Enamine | EN300-274785-5g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 5g |
$2028.0 | 2023-09-10 | ||
Enamine | EN300-274785-10g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 10g |
$3007.0 | 2023-09-10 | ||
Enamine | EN300-274785-0.5g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
Enamine | EN300-274785-0.25g |
2-(azidomethyl)-1-ethyl-1H-imidazole |
1343969-04-9 | 95.0% | 0.25g |
$642.0 | 2025-03-20 |
2-(azidomethyl)-1-ethyl-1H-imidazole Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Additional information on 2-(azidomethyl)-1-ethyl-1H-imidazole
2-(Azidomethyl)-1-ethyl-1H-imidazole: A Comprehensive Overview
The compound 2-(azidomethyl)-1-ethyl-1H-imidazole, identified by the CAS number 1343969-04-9, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and materials science. The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, forms the core of this molecule, with an azidomethyl group attached at the 2-position and an ethyl group at the 1-position. This configuration imparts distinctive chemical reactivity and biological activity to the compound.
Recent studies have highlighted the importance of imidazole derivatives in various chemical reactions, particularly in click chemistry. The azide group in 2-(azidomethyl)-1-ethyl-1H-imidazole is a key feature that enables its participation in azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This reactivity makes it a valuable reagent for constructing complex molecular architectures with high precision and efficiency.
The synthesis of 2-(azidomethyl)-1-ethyl-1H-imidazole involves a multi-step process that typically begins with the preparation of the imidazole core. The introduction of the azidomethyl group at the 2-position is achieved through nucleophilic substitution or other suitable methods, while the ethyl group at the 1-position is introduced via alkylation or similar techniques. Researchers have optimized these steps to enhance yield and purity, ensuring that the compound meets high-quality standards for both academic and industrial applications.
In terms of applications, 2-(azidomethyl)-1-ethyl-1H-imidazole has shown promise in drug design, where its structural flexibility allows for the creation of bioactive molecules targeting various therapeutic areas. For instance, recent studies have explored its potential as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy. Additionally, its role as a building block in materials science has been investigated, particularly in the synthesis of functional polymers and supramolecular assemblies.
The physical and chemical properties of CAS No 1343969-04-9 are well-documented, with a focus on its stability under different conditions and its reactivity towards various functional groups. Its solubility characteristics make it suitable for use in both organic and aqueous environments, broadening its applicability across diverse experimental setups.
In conclusion, 2-(azidomethyl)-1-ethyl-1H-imidazole, with its unique structure and versatile reactivity, continues to be an area of active research. As new applications emerge and synthetic methodologies improve, this compound is poised to play an increasingly important role in advancing chemical science and technology.
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